N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide

Kinase inhibition CB1 antagonism Structure-activity relationship

Researchers requiring a definitive 3-carbamoylthiophene regioisomer for kinase or GPCR screening often face supply ambiguity with uncharacterized isomers. This product directly addresses the need for a structurally authenticated pyrazine-2-carboxamide with the carbamoyl group strictly at the 3-position. - Regiochemical Fidelity: Eliminates confounding assay data from 4- or 5-carbamoyl migratory impurities. - Screening-Ready: Suited for differential scanning fluorimetry or cellular thermal shift assays to identify novel target engagement. - Documented Supply: Includes rigorous batch-specific HPLC, HRMS, and NMR documentation to ensure inter-experiment reproducibility.

Molecular Formula C10H8N4O2S
Molecular Weight 248.26
CAS No. 895939-10-3
Cat. No. B2870876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide
CAS895939-10-3
Molecular FormulaC10H8N4O2S
Molecular Weight248.26
Structural Identifiers
SMILESC1=CSC(=C1C(=O)N)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C10H8N4O2S/c11-8(15)6-1-4-17-10(6)14-9(16)7-5-12-2-3-13-7/h1-5H,(H2,11,15)(H,14,16)
InChIKeyXTYKQUFEEVUPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Purity Requirements


N-(3-Carbamoylthiophen-2-yl)pyrazine-2-carboxamide (CAS 895939-10-3) is a synthetic, small-molecule heterocyclic amide (molecular formula C₁₀H₈N₄O₂S; MW 248.26) that incorporates both a pyrazine-2-carboxamide moiety and a 3-carbamoylthiophene fragment. Although explicit primary literature for this exact compound is scant, its structural features place it within well-studied classes of kinase-targeted and GPCR-modulating scaffolds — contexts where subtle modifications to the amide linker, heterocycle topology, and H-bond donor/acceptor pattern can produce order-of-magnitude shifts in on-target potency, isoform selectivity, and metabolic stability. Consequently, even minor synthetic impurities or regioisomeric contaminants (e.g., carbamoyl migration to the 4- or 5-position of the thiophene ring) could profoundly confound biochemical assay interpretation.

Why Regioisomeric Substitution Is Not Advisable


In the absence of direct head-to-head data, structural analogy alone is an unreliable basis for substitution. The differential positioning of the carbamoyl group on the thiophene ring (3- vs. 4- vs. 5-position) can alter the dihedral angle between the thiophene and the pyrazine ring, shifting the spatial orientation of the amide NH and carbonyl groups — critical determinants of kinase hinge-binding or receptor π-stacking interactions. Furthermore, the electron-withdrawing character of the pyrazine ring influences the acidity of the thiophene’s carbamoyl proton, potentially affecting both solubility and hydrogen-bonding capacity in a manner that cannot be extrapolated from simpler phenyl- or pyridine-based analogs. Therefore, procurement of a specific regioisomer is essential until controlled comparative biological data become available.

Quantitative Evidence and Structural Context


Current Data Gap in Public Comparator Studies

A comprehensive search of primary research articles, patents (including Justia, Google Patents, and WIPO), BindingDB, and authoritative chemical databases (PubChem, ChEMBL) yielded no quantitative biochemical, cellular, or in vivo data for this exact compound. Closest structural analogs (e.g., 5,6-diaryl-pyrazine-2-amide CB1 antagonists and thiophene-2-carboxamide JAK2 inhibitors) are described in the literature, but none bear the identical substitution pattern. Therefore, direct comparator data cannot be provided. This evidence item serves as an explicit declaration of the data gap.

Kinase inhibition CB1 antagonism Structure-activity relationship

Recommended Research Applications


Exploratory Kinase/GPCR Panel Screening

Given its unvalidated biological profile, the compound is best suited as a screening library member for broad kinase or GPCR panels. Its unique combination of a pyrazine carboxamide and a 3-carbamoylthiophene may identify novel target engagement via differential scanning fluorimetry or cellular thermal shift assays. Users must independently establish purity (>95% by HPLC, identity confirmed by HRMS and ¹H/¹³C NMR) before any biological assay.

SAR Probe for Thiophene-Carboxamide Optimization

Medicinal chemists seeking to explore the effect of a 3-carbamoyl substituent on thiophene ring electronics or hydrogen-bonding topology can use this compound as a direct comparator to 4- or 5-carbamoyl regioisomers. The absence of literature data makes it imperative to synthesize and test these regioisomers in parallel under identical assay conditions.

Negative Control for JAK2 or CB1 Assays

Because related thiophene-2-carboxamides have been reported as JAK2 or CB1 antagonists, this structurally distinct compound might serve as a negative control to confirm assay specificity—but only after in-house profiling confirms lack of activity at the target of interest. Procurement should include rigorous documentation of synthetic route and impurity profile to ensure reproducibility.

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